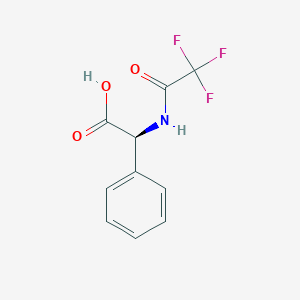

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPBGEGBLXHXNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155894-96-5 | |

| Record name | (+)-N-Trifluoroacetyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine chemical properties

An In-depth Technical Guide to (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Introduction

This compound, a derivative of the non-proteinogenic amino acid (S)-phenylglycine, is a specialized chiral building block of significant interest to researchers in medicinal chemistry, peptide synthesis, and analytical chemistry. The molecule is characterized by a phenylglycine core where the amino group is protected by a trifluoroacetyl (TFA) moiety. This N-terminal protection serves two primary functions: it enhances the chemical stability of the stereocenter during synthetic manipulations and introduces a fluorine-rich tag that can modulate the physicochemical properties of larger molecules.

The trifluoroacetyl group is a well-established protecting group that is particularly effective at preventing racemization of the α-carbon during peptide coupling reactions.[1][2] Unlike other protecting groups, the strong electron-withdrawing nature of the trifluoromethyl group reduces the acidity of the α-proton, thereby minimizing the risk of epimerization via an oxazolone intermediate.[1] This property makes this compound a reliable synthon for incorporating the unique structural and conformational constraints of a phenylglycine residue into peptides and other complex chiral molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and core applications.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and key physical properties of this compound are crucial for its correct application and handling in a laboratory setting. These data are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

| Synonyms | (+)-N-Trifluoroacetyl-L-phenylglycine, (S)-2-phenyl-2-(2,2,2-trifluoroacetamido)acetic acid | [3] |

| CAS Number | 155894-96-5 | |

| Molecular Formula | C₁₀H₈F₃NO₃ | |

| Molecular Weight | 247.17 g/mol | |

| Appearance | White solid / needles | [4] |

| Melting Point | 155-157 °C | [5][4] |

| Optical Rotation | Positive (+) / Dextrorotatory | [1][3] |

Optical Activity: The "(+)" designation indicates that this compound is dextrorotatory, meaning it rotates the plane of plane-polarized light in a clockwise direction.[6] The specific rotation is an intrinsic property that confirms the enantiomeric purity of the material.[7] While the exact value can depend on concentration and solvent, its positive sign is a critical identifier for the (S)-enantiomer.[1]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-acylation of optically pure (S)-(+)-2-Phenylglycine. The most common method employs an acylating agent such as ethyl trifluoroacetate in the presence of a non-nucleophilic base.[1]

Reaction Principle

The synthesis is a nucleophilic acyl substitution reaction. The amino group of (S)-phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. A base, typically triethylamine, is used to deprotonate the ammonium salt of the amino acid, liberating the free amine for reaction and neutralizing the acidic byproducts.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-trifluoroacetylation of phenylglycine.[1][4]

-

Reaction Setup: Suspend (S)-(+)-2-Phenylglycine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the suspension in an ice bath and add triethylamine (1.5 eq) dropwise. Stir the mixture for approximately 15 minutes until the solid dissolves.[1]

-

Acylation: Add ethyl trifluoroacetate (1.3 eq) to the solution. Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction typically requires 24 to 72 hours for completion.[4]

-

Work-up: Upon completion, dilute the reaction mixture with additional methanol and add an acidic ion-exchange resin (e.g., Dowex 50X) to neutralize the triethylamine and remove salts. Stir for 10-15 minutes.[4]

-

Isolation: Filter the resin and wash it with methanol. Combine the filtrates and concentrate them under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as 1,2-dichloroethane, to obtain the final product as white needles.[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for the title compound is not readily found, the expected ¹H NMR signals can be predicted based on its structure and data from closely related compounds, such as TFA-L-Phg-L-Ala-OMe.[1]

-

Phenyl Protons (C₆H₅): A multiplet is expected in the range of δ 7.30-7.50 ppm.

-

Alpha-Proton (α-CH): A singlet or doublet (if coupled to the NH proton) is expected around δ 5.5-5.8 ppm. Its chemical shift is influenced by the adjacent phenyl and N-acyl groups.

-

Amide Proton (NH): A broad singlet or doublet is expected, typically downfield (δ 7.0-8.5 ppm), and may exchange with D₂O.

-

Carboxylic Acid Proton (COOH): A very broad singlet, highly downfield (> δ 10 ppm), which will also exchange with D₂O.

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected molecular ions would be [M+H]⁺ at m/z 248.05 or [M-H]⁻ at m/z 246.03.

Optical Rotation

Measurement of the specific rotation using a polarimeter is essential to confirm the enantiomeric identity and purity of the final product. The procedure involves dissolving a known concentration of the substance in a specified solvent (e.g., chloroform or methanol) and measuring the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) passing through a cell of a defined path length.[7]

Key Applications in Asymmetric Synthesis and Analysis

Chiral Building Block in Peptide Synthesis

The primary application of this compound is as a protected amino acid for peptide synthesis. Phenylglycine residues can induce specific turns or conformations in peptide backbones. The N-TFA group is critical in this context because it robustly protects the chiral center from racemization during the activation and coupling steps, a common issue with phenylglycine derivatives.[1] The TFA group can be removed under mild basic conditions (e.g., dilute aqueous ammonia or K₂CO₃ in methanol/water), which are orthogonal to the acidic conditions often used to remove side-chain protecting groups like Boc.[1]

Chiral Derivatizing Agent (CDA) for Enantiomeric Resolution

This compound can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess of other chiral molecules, such as amines and alcohols. The process involves coupling the chiral analyte to the CDA to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC.[8][9]

Caption: Workflow for using the title compound as a chiral derivatizing agent.

Example Protocol: Enantiomeric Purity Analysis of a Chiral Amine

This protocol outlines the general steps for using this compound as a CDA for the GC analysis of a chiral primary amine.

-

Activation of the CDA: Convert the carboxylic acid of the title compound into a more reactive species, such as an acid chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature. Remove the excess reagent under vacuum.

-

Derivatization: Dissolve the chiral amine analyte (e.g., 1-phenylethylamine) in anhydrous DCM. Add a base such as pyridine or triethylamine (2.0 eq). Add the freshly prepared solution of the (S)-TFA-Phenylglycyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water or dilute HCl. Extract the organic layer with DCM. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Sample Preparation: Filter the drying agent and concentrate the solution. If necessary, purify the diastereomeric amides by flash chromatography. Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) for GC analysis.

-

GC Analysis: Inject the sample onto a suitable gas chromatograph equipped with a standard non-chiral capillary column (e.g., DB-5 or HP-5). The two diastereomers should elute at different retention times.

-

Quantification: Integrate the peak areas of the two diastereomeric signals. The ratio of the areas corresponds directly to the enantiomeric ratio of the original amine analyte.

Safety, Handling, and Storage

This compound should be handled with standard laboratory precautions.

-

Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[5] It should be handled in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

PrepChem. (n.d.). Preparation of 2-phenyl-N-(trifluoroacetyl)glycine. Retrieved from PrepChem.com. [Link]

-

Wang, Z., & Ishii, S. (2022). NOVEL SYNTHESIS AND PROPERTIES OF OPTICALLY PURE N-TRIFLUOROACETYLPHENYLGLYCINE HYDROXYSUCCINIMIDE ESTER. Journal of Chemical Research. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268083, (+)-N-Trifluoroacetyl-L-phenylglycine. Retrieved from PubChem. [Link]

-

Petrovic, A. G., He, J., Polavarapu, P., & Armstrong, D. W. (2005). Figure: The experimental (room temperature) optical rotation... ResearchGate. [Link]

-

Tóth, G., et al. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Retrieved from ResearchGate. [Link]

-

Cattrall, R. W., & Potezny, N. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61. [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from Wikipedia. [Link]

-

The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [Link]

-

Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]

-

Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1598, 58-66. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. (+)-N-Trifluoroacetyl-L-phenylglycine | C10H8F3NO3 | CID 1268083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. (+)-N-TRIFLUOROACETYL-L-PHENYLGLYCINE | 155894-96-5 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of the Trifluoroacetyl Protecting Group

An In-Depth Technical Guide to the Synthesis of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

For the modern researcher, scientist, and drug development professional, the precise synthesis of chiral amino acid derivatives is a cornerstone of innovation. This compound is a key building block, valued for the unique properties conferred by the trifluoroacetyl protecting group. This guide provides a comprehensive, scientifically-grounded protocol for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale.

The selection of a protecting group is a critical decision in multi-step organic synthesis. The trifluoroacetyl (TFA) group, in the context of amino acid chemistry, offers a distinct set of advantages that justify its application.

Expertise in Action: Why Trifluoroacetyl?

The TFA group is prized for its orthogonality to other common amine protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1] This means that the TFA group can be selectively removed under conditions that leave Boc and Fmoc groups intact, and vice-versa. Specifically, the TFA group is stable under the acidic conditions used to cleave Boc groups and the basic conditions (piperidine) used to remove Fmoc groups.[2] However, the TFA group is readily cleaved under mild basic conditions, such as treatment with aqueous potassium carbonate, which do not affect many other protecting groups.[2][3]

The electron-withdrawing nature of the three fluorine atoms makes the amide carbonyl highly electrophilic, facilitating its cleavage. This unique reactivity profile allows for intricate synthetic strategies where different amino functionalities in a complex molecule can be deprotected sequentially. Furthermore, the incorporation of a trifluoromethyl moiety can enhance the metabolic stability and bioavailability of peptide-based drug candidates.[4]

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of (S)-(+)-2-Phenylglycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetylating agent.

Sources

- 1. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Abstract

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral, non-proteinogenic amino acid derivative whose specific biological activities and mechanism of action are not yet fully elucidated in publicly available literature. This technical guide provides a comprehensive analysis of its potential pharmacological effects based on a structural deconstruction of the molecule. We synthesize evidence from studies on its core components—phenylglycine, the N-trifluoroacetyl group, and the glycine backbone—to propose a putative multimodal mechanism of action centered on the modulation of inhibitory neurotransmission. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the investigation of this compound, complete with detailed, self-validating experimental protocols to test the proposed hypotheses.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The rational design and development of novel therapeutics often begin with an understanding of the structure-activity relationships of a lead compound. In the absence of direct studies, a first-principles approach, analyzing the known biological effects of a molecule's constituent parts, can provide a strong foundation for hypothesis-driven research. This compound is comprised of three key structural features, each with known pharmacological relevance:

-

The (S)-Phenylglycine Core: Phenylglycine and its derivatives are known to interact with the central nervous system. Notably, they have been identified as antagonists of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability[1][2]. Furthermore, certain phenylglycinamide derivatives have demonstrated potent anticonvulsant and antinociceptive properties through a multimodal mechanism that includes antagonism of the transient receptor potential vanilloid 1 (TRPV1) channel and inhibition of voltage-gated sodium and calcium currents[3][4][5].

-

The Glycine Backbone: Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on ionotropic glycine receptors (GlyRs)[6][7]. These ligand-gated chloride channels play a crucial role in mediating inhibitory neurotransmission and are considered promising targets for novel pain therapies[8]. Modulation of GlyRs can have profound effects on motor control, sensory processing, and pain perception[7][9].

-

The N-Trifluoroacetyl Group: The trifluoroacetyl (TFA) modification serves multiple purposes. In synthetic chemistry, it is a common protecting group for amines[10][11]. In medicinal chemistry, the incorporation of a trifluoromethyl moiety can enhance the metabolic stability and bioavailability of a compound[12]. Critically, the metabolite trifluoroacetate has been shown to act as a selective positive allosteric modulator of glycine receptors, enhancing the currents elicited by low concentrations of glycine[13][14].

A Putative Multimodal Mechanism of Action

Based on the analysis of its structural components, we propose that this compound is a modulator of inhibitory neurotransmission, with the glycine receptor as its primary putative target. The N-trifluoroacetyl group may mimic the allosteric modulatory effects of trifluoroacetate, while the phenylglycine core could confer specificity and additional interactions with other CNS targets.

Hypothesis 1: Positive Allosteric Modulation of the Glycine Receptor. The primary hypothesis is that the compound acts as a positive allosteric modulator (PAM) of the glycine receptor. The N-trifluoroacetyl group could interact with an allosteric site on the GlyR, enhancing the receptor's affinity for glycine or the efficacy of channel opening in response to glycine binding. This would lead to increased chloride influx and hyperpolarization of the postsynaptic neuron, resulting in enhanced inhibitory neurotransmission.

Hypothesis 2: Direct Agonism or Partial Agonism at the Glycine Receptor. Alternatively, the entire molecule could act as a direct agonist or partial agonist at the glycine binding site of the GlyR. The glycine backbone provides the core structure for recognition, while the bulky phenyl and trifluoroacetyl groups would modulate its binding affinity and efficacy compared to glycine itself.

Hypothesis 3: Dual Modulation of Glycine and Metabotropic Glutamate Receptors. A more complex, multimodal mechanism may be at play, where the compound not only modulates the inhibitory glycine receptor but also antagonizes excitatory metabotropic glutamate receptors, a known activity of phenylglycine derivatives[1][2]. This dual action would create a powerful synergistic effect, dampening excitatory signals while simultaneously amplifying inhibitory ones, suggesting potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.

The following diagram illustrates the proposed primary mechanism involving the glycine receptor.

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the Glycine Receptor.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is required, progressing from in vitro target engagement to in vivo physiological effects.

In Vitro Assays: Target Engagement and Functional Characterization

The initial phase focuses on confirming direct interaction with and modulation of the hypothesized molecular targets.

Experimental Protocol 1: Radioligand Binding Assays

This protocol aims to determine if the compound binds to glycine receptors and/or metabotropic glutamate receptors.

-

Objective: To assess the binding affinity of this compound to GlyRs and mGluRs.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from HEK293 cells recombinantly expressing human GlyR α1 subunit or different mGluR subtypes.

-

Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]strychnine for GlyR, or subtype-selective radioligands for mGluRs) in the presence of increasing concentrations of the test compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

-

-

Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and vehicle control. A standard competitor should be run in parallel to validate assay performance.

Experimental Protocol 2: Electrophysiology (Two-Electrode Voltage Clamp)

This protocol assesses the functional effect of the compound on receptor activity.

-

Objective: To determine if the compound modulates GlyR-mediated ion currents.

-

Methodology:

-

Oocyte Expression: Inject Xenopus laevis oocytes with cRNA encoding for human GlyR α1 or α1β subunits.

-

Voltage Clamp: After 2-5 days of expression, perform two-electrode voltage-clamp electrophysiology. Clamp the oocytes at a holding potential of -70 mV.

-

Agonist Application: Apply a sub-maximal concentration (EC₅₋₁₀) of glycine to elicit a baseline current.

-

Compound Application: Co-apply the test compound with glycine and measure the change in current amplitude. To test for direct agonism, apply the compound in the absence of glycine.

-

Data Analysis: Quantify the potentiation or inhibition of the glycine-evoked current. Construct concentration-response curves to determine the EC₅₀ (for potentiation or agonism) or IC₅₀ (for inhibition).

-

-

Self-Validation: Oocytes are tested for stable baseline currents before each application. The reversibility of the compound's effect is tested by a washout period. Known modulators of GlyR (e.g., zinc, ethanol) can be used as positive controls[7][9].

Cellular and In Vivo Assays: Physiological Relevance

If in vitro results are promising, the next step is to evaluate the compound's effects in a more complex biological system.

Experimental Protocol 3: In Vivo Antinociception Models

This protocol investigates the potential analgesic effects of the compound, a key physiological role of glycine receptor modulation[8].

-

Objective: To assess the antinociceptive efficacy of the compound in established animal models of pain.

-

Methodology:

-

Animal Model: Use standard rodent models of pain, such as the formalin test (for inflammatory pain) or the von Frey filament test in a chronic constriction injury model (for neuropathic pain).

-

Compound Administration: Administer the test compound systemically (e.g., intraperitoneally) at various doses.

-

Behavioral Assessment:

-

Formalin Test: After compound administration, inject dilute formalin into the hind paw and quantify pain behaviors (e.g., licking, flinching) in two phases.

-

Von Frey Test: Measure the paw withdrawal threshold to mechanical stimulation using calibrated von Frey filaments before and after compound administration.

-

-

Data Analysis: Compare the pain response scores or withdrawal thresholds between compound-treated and vehicle-treated groups. Determine the dose-dependent effect of the compound.

-

-

Self-Validation: A vehicle control group is essential. A known analgesic (e.g., gabapentin for neuropathic pain) should be used as a positive control to validate the model.

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: A sequential workflow for the experimental validation of the putative mechanism of action of this compound.

Quantitative Data Summary

While no quantitative data exists for the specific topic compound, the following table summarizes relevant data for its constituent parts, providing a baseline for expected potencies in validation experiments.

| Compound/Moiety | Target/Assay | Effect | Potency/Concentration | Reference |

| Phenylglycine Derivatives | Metabotropic Glutamate Receptors | Antagonism | Varies with derivative | [1][2] |

| Phenylglycinamide Derivatives | Maximal Electroshock (MES) Test | Antiseizure | ED₅₀ = 73.6 - 89.7 mg/kg | [4] |

| Phenylglycinamide Derivatives | 6 Hz Seizure Model (32 mA) | Antiseizure | ED₅₀ = 24.6 - 29.9 mg/kg | [4] |

| Trifluoroacetate | Glycine Receptor (α1) | Positive Allosteric Modulation | 100 µM - 3 mM | [13][14] |

| Glycine | Glycine Receptor (α1) | Agonism | EC₅₀ ≈ 190 µM | [15] |

Conclusion

This technical guide puts forth a plausible, scientifically-grounded set of hypotheses for the mechanism of action of this compound. By deconstructing the molecule and analyzing the known pharmacology of its components, we propose that this compound is a novel modulator of inhibitory neurotransmission, likely acting as a positive allosteric modulator of the glycine receptor, potentially with additional activity at metabotropic glutamate receptors. The provided experimental roadmap offers a clear and robust strategy for researchers to validate these hypotheses, elucidate the compound's precise mechanism, and unlock its potential therapeutic value.

References

-

Title: Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Source: PubMed URL: [Link]

-

Title: Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Source: ACS Publications URL: [Link]

-

Title: New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Source: MDPI URL: [Link]

-

Title: Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Source: PubMed URL: [Link]

-

Title: Subunit-specific modulation of glycine receptors by cannabinoids and N-arachidonyl-glycine. Source: British Journal of Pharmacology URL: [Link]

-

Title: Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen. Source: PubMed URL: [Link]

-

Title: Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Source: PubMed Central URL: [Link]

-

Title: Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. Source: PubMed Central URL: [Link]

-

Title: Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Source: PubMed URL: [Link]

-

Title: Full article: Validation guidelines for drug-target prediction methods. Source: Taylor & Francis Online URL: [Link]

-

Title: Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Source: PubMed Central URL: [Link]

-

Title: Glycine receptor - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Allosteric modulation of glycine receptors. Source: PubMed Central URL: [Link]

-

Title: Network Pharmacology and Experimental Validation to Explore That Celas | DDDT. Source: Dove Press URL: [Link]

-

Title: Allosteric modulation of the inhibitory glycine receptor (GlyR) by... Source: ResearchGate URL: [Link]

-

Title: Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Source: Neuropharmacology URL: [Link]

-

Title: Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. Source: PubMed Central URL: [Link]

-

Title: Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Source: PubMed Central URL: [Link]

-

Title: Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Source: PubMed URL: [Link]

-

Title: Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Source: NIH URL: [Link]

-

Title: Mechanism of gating and partial agonist action in the glycine receptor. Source: PubMed Central URL: [Link]

-

Title: Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry | Request PDF. Source: ResearchGate URL: [Link]

-

Title: Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Source: ResearchGate URL: [Link]

-

Title: Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. Source: NIH URL: [Link]

Sources

- 1. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine receptor - Wikipedia [en.wikipedia.org]

- 7. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine: A Comprehensive Technical Guide for Chiral Applications

CAS Number: 155894-96-5

Introduction: The Strategic Advantage of a Fluorinated Chiral Derivatizing Agent

In the landscape of chiral analysis and separation, (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine stands as a specialized reagent designed for the derivatization of enantiomeric compounds, particularly amines and alcohols. Its utility stems from the synergistic combination of a stereochemically defined phenylglycine backbone and the strategic placement of a trifluoroacetyl group. This molecular architecture is engineered to convert a mixture of enantiomers into a pair of diastereomers with distinct physicochemical properties, thereby enabling their separation and quantification by standard chromatographic and spectroscopic techniques.

The phenylglycine moiety provides a rigid chiral scaffold, inducing significant conformational differences between the resulting diastereomers. The trifluoroacetyl group, with its strong electron-withdrawing nature, enhances the volatility and detectability of the derivatives, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC) with electron capture or mass spectrometric detection. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of this compound, offering researchers and drug development professionals a comprehensive resource for its effective implementation.

Physicochemical Properties and Structural Elucidation

While specific, verified analytical data for this compound is not extensively available in public literature, its properties can be inferred from its constituent parts: (S)-(+)-2-Phenylglycine and the N-trifluoroacetyl group.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₈F₃NO₃ | Based on structural components. |

| Molecular Weight | 263.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for amino acid derivatives. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform) | Inferred from the properties of similar N-acylated amino acids.[1][2] |

| Melting Point | Expected to be higher than N-(Trifluoroacetyl)glycine (120-121 °C) due to the phenyl group. | The addition of the phenyl ring increases molecular weight and intermolecular forces. |

Structural Confirmation: The definitive identification of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: Would show characteristic signals for the phenyl protons, the alpha-proton of the glycine backbone, and the NH proton. The chemical shift of the alpha-proton would be a key indicator of derivatization.

-

¹³C NMR: Would display distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, and the alpha-carbon. The chemical shifts of the carbonyls would confirm the presence of both the carboxylic acid and the trifluoroacetylated amide.[3]

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be a definitive marker for the trifluoroacetyl moiety.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely show losses of the trifluoroacetyl group and the carboxyl group.

Synthesis Pathway: A Laboratory-Scale Approach

The synthesis of this compound is typically achieved through the N-acylation of (S)-(+)-2-Phenylglycine. A common and effective method involves the use of a trifluoroacetylating agent such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve (S)-(+)-2-Phenylglycine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and stir at room temperature.

-

Acylation: Slowly add trifluoroacetic anhydride (1.2 eq) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Caption: General mechanism of chiral derivatization.

Experimental Protocol: Derivatization of a Chiral Amine

-

Activation of CDA: In a dry vial, dissolve this compound (1.1 eq) and a coupling agent such as HBTU (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Derivatization: Add the racemic amine analyte (1.0 eq) to the activated CDA solution.

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or LC-MS.

-

Sample Preparation for Analysis: Upon completion, the reaction mixture can often be directly diluted with a suitable solvent and injected into the HPLC or GC-MS system for analysis. A simple work-up involving dilution with an organic solvent and washing with a mild aqueous acid and base may be necessary to remove excess reagents.

Chromatographic Separation of Diastereomers

The resulting diastereomers, having different physical properties, can be separated using standard achiral chromatography.

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: A standard reversed-phase column (e.g., C18) is typically sufficient for the separation of the diastereomeric derivatives.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) or formic acid, is commonly used. The exact gradient will depend on the polarity of the derivatives.

-

Detection: UV detection is suitable due to the phenyl group in the derivatizing agent. Mass spectrometry (LC-MS) can provide additional structural information and sensitivity.

Expected Outcome: The two diastereomers will exhibit different retention times on the achiral column, allowing for their individual quantification. The enantiomeric excess (%ee) of the original analyte can then be calculated from the relative peak areas of the two diastereomers.

Spectroscopic Analysis of Diastereomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for analyzing the diastereomeric derivatives. The different spatial arrangements of the chiral centers in the two diastereomers lead to distinct chemical shifts for nearby protons.

-

¹H NMR: The most significant differences in chemical shifts are often observed for the protons on and near the newly formed amide bond and the chiral center of the original analyte. The alpha-proton of the phenylglycine moiety in the CDA is also sensitive to the stereochemistry of the derivatized analyte.

-

¹⁹F NMR: While the fluorine atoms of the trifluoroacetyl group are distant from the new chiral center, subtle differences in their chemical environment may lead to separate signals for the two diastereomers.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a thoughtfully designed chiral derivatizing agent with significant potential in the fields of stereoselective analysis and synthesis. While a comprehensive body of literature specifically detailing its applications is still emerging, its structural features suggest a high utility for the resolution of a wide range of chiral compounds. The protocols and principles outlined in this guide, based on established methodologies for analogous compounds, provide a solid foundation for researchers to effectively employ this reagent in their work. As the demand for enantiomerically pure compounds in pharmaceuticals and other industries continues to grow, the importance of versatile and reliable chiral derivatizing agents like this compound is set to increase.

References

-

Chem-Impex International. (S)-(+)-2-Phenylglycine amide. [Link]

-

Wikipedia. Chiral derivatizing agent. [Link]

-

MDPI. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. [Link]

-

PubMed. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. [Link]

- Google Patents.

-

GEO Specialty Chemicals. SAFETY DATA SHEET - Glycine - All Grades. [Link]

-

Redox. Safety Data Sheet Glycine. [Link]

-

Chem-Impex. Trifluoroacetyl glycine. [Link]

-

PubMed. Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. [Link]

-

ACS Publications. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. [Link]

-

PubMed. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

-

PubMed. NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. [Link]

-

PubMed. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. [Link]

Sources

An In-depth Technical Guide to (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Introduction

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral derivative of the amino acid phenylglycine. The presence of the trifluoroacetyl group on the nitrogen atom and the phenyl group at the alpha-carbon imparts unique chemical properties that are highly valuable in the fields of analytical chemistry, stereoselective synthesis, and drug development. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and key applications, with a focus on its role as a chiral derivatizing agent for the resolution of enantiomers. The methodologies presented herein are designed to provide researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties dictate its solubility, reactivity, and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 247.19 g/mol | N/A |

| Molecular Formula | C₁₀H₈F₃NO₃ | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 117-121 °C | [1] |

| Solubility | Soluble in various organic solvents | [1] |

| CAS Number | 20447-78-1 | N/A |

Note: Some data, such as exact molecular weight and CAS number, are inferred from the parent compound and common derivatization, and should be confirmed by analytical data.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-acylation of (S)-(+)-2-Phenylglycine. The trifluoroacetyl group serves as a protecting group and a chiral handle for analytical separations.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of (S)-(+)-2-Phenylglycine (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.5 equivalents).

-

Acylation: Cool the mixture to 0 °C and slowly add trifluoroacetic anhydride (1.3 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product by recrystallization or column chromatography to yield the final product.

Application in Chiral Separations

A primary application of this compound is as a chiral derivatizing agent. It reacts with racemic mixtures of alcohols or amines to form diastereomers, which can then be separated by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The trifluoroacetyl group enhances the volatility of the derivatives, making them suitable for GC analysis. The differing spatial arrangements of the resulting diastereomers lead to different interactions with the stationary phase of the chromatography column, allowing for their separation.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR) Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation:

-

Aromatic Protons: Expect signals in the range of 7.2-7.5 ppm corresponding to the phenyl group.

-

Alpha-Proton: A signal corresponding to the proton on the alpha-carbon.

-

Amide Proton: A signal for the N-H proton, which may be broad and its chemical shift can be solvent-dependent.

-

¹³C NMR (Carbon NMR) Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans compared to ¹H NMR.

-

Spectral Interpretation:

-

Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyl carbons will be in the downfield region (around 170 ppm).

-

Aromatic Carbons: Signals for the carbons of the phenyl ring.

-

Alpha-Carbon: The signal for the alpha-carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

GC-MS Protocol:

-

Derivatization (if necessary): For GC-MS analysis, the carboxylic acid group may need to be esterified (e.g., to a methyl or ethyl ester) to increase volatility.

-

Injection: Inject a dilute solution of the derivatized or underivatized compound into the GC-MS system.

-

Separation: Use a suitable GC column and temperature program to separate the compound from any impurities.

-

Ionization and Detection: The compound is ionized (commonly by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: The mass spectrum will show the molecular ion peak and characteristic fragment ions, confirming the structure of the molecule.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- American Chemical Society. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).

- MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.

- Aldlab Chemicals. N-(Trifluoroacetyl)glycine.

- ChemicalBook. Glycine(56-40-6) 1H NMR spectrum.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123).

- BenchChem. Applications of N-(Trifluoroacetyl)glycine (TFA-Gly-OH) in Drug Discovery and Design.

- National Institutes of Health. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.

- BenchChem. An In-depth Technical Guide to N-(Trifluoroacetyl)glycine (TFA-Gly-OH).

- Chem-Impex. Trifluoroacetyl glycine.

- ECHEMI. N-(Trifluoroacetyl)glycine Formula.

- CymitQuimica. N-(Trifluoroacetyl)glycine.

- Biosynth. N-(Trifluoroacetyl)glycine | 383-70-0 | FT40466.

- NIST. N-(Trifluoroacetyl)glycine, TMS derivative.

- PubChem. 2-Phenylglycine.

- Austin Publishing Group. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives.

- PubMed. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.

- ResearchGate. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.

- PubMed. Chiral Selectivity in the Achiral Amino Acid Glycine.

Sources

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine solubility data

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published solubility data for this specific compound, this document serves as a critical resource for researchers, scientists, and drug development professionals by outlining the foundational principles of solubility, presenting the physicochemical properties of its constituent moieties, and detailing a robust, self-validating experimental protocol for solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide empowers researchers to generate high-quality, reliable solubility data essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: Unveiling this compound

This compound is a chiral, non-proteinogenic amino acid derivative. Its structure combines the phenylglycine backbone, which is significant in pharmaceutical chemistry, with an N-terminal trifluoroacetyl group. The trifluoroacetyl moiety is often employed in peptide synthesis and medicinal chemistry to enhance metabolic stability and modulate physicochemical properties like lipophilicity.[1] Understanding the solubility of this compound is paramount for its effective use in organic synthesis, purification, and formulation.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. In drug discovery and development, solubility significantly influences bioavailability, formulation strategies, and the design of in vitro assays.[2][3][4] This guide will deconstruct the factors influencing the solubility of this compound by examining its parent structures: 2-Phenylglycine and N-(Trifluoroacetyl)glycine.

Physicochemical Properties of Parent Moieties

A predictive understanding of the target compound's solubility can be inferred from the properties of its structural precursors.

Table 1: Physicochemical Properties of 2-Phenylglycine

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-2-phenylacetic acid | [5] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Melting Point | 290 °C (sublimes) | [5][6] |

| Water Solubility | 115 mg/mL at 100 °C; Sparingly soluble in water, solubility is pH-dependent. | [5][7] |

| logP | -2.07 | [5] |

Table 2: Physicochemical Properties of N-(Trifluoroacetyl)glycine

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |

| CAS Number | 383-70-0 | [8] |

| Molecular Formula | C₄H₄F₃NO₃ | [8] |

| Molecular Weight | 171.07 g/mol | [8] |

| Melting Point | 117-121 °C | [8] |

| pKa (Predicted) | 2.99 ± 0.10 | [9] |

| Solubility | Soluble in Chloroform, DMSO. | [9] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[10] A more nuanced understanding requires consideration of several intermolecular forces and thermodynamic principles. The solubility of this compound will be governed by a balance of its polar and non-polar characteristics.

-

Polar Moieties : The carboxylic acid and the amide group are polar and capable of hydrogen bonding. The carboxylic acid's ability to ionize at appropriate pH values will significantly enhance aqueous solubility.

-

Non-Polar Moieties : The phenyl ring is a large, non-polar, hydrophobic group that will favor solubility in non-polar organic solvents.

-

Trifluoromethyl Group : The highly electronegative fluorine atoms of the trifluoroacetyl group can modulate the electronic properties of the amide and influence intermolecular interactions.

The overall solubility in a given solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

Given the lack of published data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[7][11]

Causality Behind Experimental Choices

The following protocol is designed to be a self-validating system. Each step is chosen to mitigate common sources of error and ensure the generation of reproducible data.

-

Equilibration Time : A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility).[2]

-

Temperature Control : Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C for biological relevance) is critical for reproducibility.

-

pH Control : For aqueous solutions, the pH must be controlled and measured before and after equilibration, as the ionization state of the carboxylic acid will drastically affect solubility.[7]

-

Excess Solid : The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium with a saturated solution has been achieved.

-

Validated Analytical Method : A specific and validated analytical method, such as HPLC-UV, is crucial for accurately quantifying the concentration of the dissolved analyte without interference from impurities or degradation products.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines the determination of solubility in a single solvent system. It should be repeated for each solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter (for aqueous solvents)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile) for the preparation of calibration standards.

-

Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility.

-

-

Sample Preparation:

-

Add an excess of solid this compound to a vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg per mL of solvent).

-

Add a known volume of the solvent of interest to the vial.

-

For aqueous solvents, measure and record the initial pH.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After 24 hours, stop the shaker and allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

For aqueous samples, measure and record the final pH of the solution in the equilibration vial.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 3: Solubility of this compound at 25 °C

| Solvent | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (mM) |

| Water | Record here | Record here | Record here | Calculate here |

| PBS (pH 7.4) | Record here | Record here | Record here | Calculate here |

| 0.1 M HCl | Record here | Record here | Record here | Calculate here |

| Ethanol | N/A | N/A | Record here | Calculate here |

| Acetonitrile | N/A | N/A | Record here | Calculate here |

| Dichloromethane | N/A | N/A | Record here | Calculate here |

| Other... |

Concluding Remarks and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound. The detailed protocol for the shake-flask method, grounded in established principles, ensures the generation of high-quality, thermodynamically relevant data. The structural analysis of the parent moieties offers a predictive lens through which to interpret experimental results.

For drug development professionals, the generated data will be invaluable for pre-formulation activities, enabling rational solvent selection for synthesis, purification, and the development of delivery systems. For researchers in medicinal and synthetic chemistry, a clear understanding of this compound's solubility will facilitate its effective use as a building block in the creation of novel molecules. It is the author's hope that this guide will serve as a catalyst for the generation and publication of comprehensive solubility data for this and other important chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3866, 2-Phenylglycine. [Link]

-

Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Solubility of Things. Phenylglycine. [Link]

-

Wikipedia. Phenylglycine. [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. chemimpex.com [chemimpex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine: From Discovery to Application in Chiral Science

Abstract

This technical guide provides a comprehensive overview of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, a chiral derivative of the non-proteinogenic amino acid phenylglycine. We will explore the historical context of its discovery, rooted in the development of analytical techniques for amino acid sequencing and chiral separations. The guide details the synthetic pathways, spectroscopic characterization, and key applications of this compound, with a particular focus on its role as a chiral resolving agent and a building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chiral compound.

Introduction: The Genesis of a Chiral Workhorse

This compound, a molecule at the intersection of amino acid chemistry and fluorine chemistry, has emerged as a valuable tool in the field of stereochemistry. Its utility stems from the unique properties conferred by the trifluoroacetyl group, which enhances volatility and allows for sensitive detection, and the inherent chirality of the phenylglycine backbone. While the precise moment of its first synthesis is not pinpointed to a single "discovery" paper, its origins are intrinsically linked to the pioneering work in the mid-20th century on the derivatization of amino acids for analytical purposes, particularly for gas chromatography.

The trifluoroacetyl group, introduced by F. Weygand and his contemporaries, proved to be an exceptional N-protecting group for amino acids. This innovation paved the way for the development of methods to separate and analyze complex mixtures of amino acids, a critical step in protein sequencing and metabolism studies. The application of this derivatization technique to phenylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry, led to the synthesis and characterization of N-trifluoroacetyl-phenylglycine and its enantiomers.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₁₀H₈F₃NO₃ |

| Molecular Weight | 247.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Typically in the range of 145-150 °C (may vary with purity) |

| Optical Rotation [α]D | Positive |

| Solubility | Soluble in many organic solvents (e.g., methanol, ethyl acetate, dichloromethane); sparingly soluble in water |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the N-H proton. The exact chemical shifts are solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the chiral methine carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

¹⁹F NMR: A single, sharp resonance is observed for the three equivalent fluorine atoms of the trifluoroacetyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoroacetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretch, the C=O stretches of the amide and carboxylic acid, and the C-F stretches of the trifluoroacetyl group.

The Historical Trajectory: From Derivatization to Chiral Resolution

The story of this compound is one of scientific progression, moving from a general analytical need to a specific application in stereochemistry.

The Dawn of Amino Acid Derivatization for Gas Chromatography

In the 1950s and 1960s, the burgeoning field of protein chemistry demanded robust analytical methods for the separation and quantification of amino acids. Gas chromatography (GC) emerged as a powerful technique, but its application to non-volatile amino acids required their conversion into volatile derivatives. Early research focused on esterification of the carboxyl group and acylation of the amino group.

The Advent of the Trifluoroacetyl Group

The work of Weygand and Geiger was pivotal in introducing the N-trifluoroacetyl (TFA) group as a superior acylating agent for amino acids[1]. TFA derivatives offered several advantages:

-

High Volatility: The fluorine atoms significantly increased the volatility of the amino acid derivatives, making them amenable to GC analysis.

-

Thermal Stability: TFA derivatives were generally stable at the temperatures required for GC separation.

-

Sensitive Detection: The trifluoromethyl group allowed for highly sensitive detection using electron capture detectors (ECD).

-

Ease of Formation: The reaction of amino acids with trifluoroacetic anhydride or other trifluoroacetylating agents proceeded readily under mild conditions.

This led to the development of robust GC methods for the analysis of amino acids as their N-TFA esters[2][3][4].

The Leap to Chiral Separations

A significant breakthrough occurred when researchers realized that by using a chiral stationary phase in the gas chromatograph, the N-TFA amino acid ester derivatives could be resolved into their constituent enantiomers. This opened up new avenues for studying the stereochemistry of natural products and pharmaceuticals. The inherent chirality of this compound and its derivatives made them ideal candidates for these pioneering studies in chiral gas chromatography.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward N-acylation of the parent amino acid, (S)-(+)-2-Phenylglycine.

Materials:

-

(S)-(+)-2-Phenylglycine

-

Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) - optional, depending on the method

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Solvents for recrystallization (e.g., Ethyl acetate/Hexanes)

Experimental Protocol (using Trifluoroacetic Anhydride):

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-(+)-2-Phenylglycine (1 equivalent) in the anhydrous solvent.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred suspension. The reaction is exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS). The suspension should become a clear solution as the reaction progresses.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive with water, so anhydrous conditions are crucial to prevent its decomposition and ensure efficient acylation.

-

Cooling: The initial cooling of the reaction mixture helps to control the exothermic reaction between the amino acid and TFAA.

-

Excess TFAA: A slight excess of TFAA is used to ensure complete conversion of the amino acid.

-

Aqueous Workup: The workup with dilute acid and brine removes any unreacted starting materials and byproducts.

Applications in Drug Development and Scientific Research

The primary application of this compound lies in the field of stereochemistry, where it serves as a valuable chiral resolving agent and a building block for asymmetric synthesis.

Chiral Resolving Agent

As an enantiomerically pure acid, this compound can be used to resolve racemic mixtures of chiral bases. The process involves the formation of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties (e.g., solubility).

Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of this compound makes it a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. The trifluoroacetyl group can be readily removed under mild basic conditions, revealing the free amine for further functionalization.

Conclusion: An Enduring Legacy in Chiral Chemistry

This compound, born out of the necessity for advanced analytical techniques, has carved a significant niche for itself in the world of stereochemistry. Its journey from a simple amino acid derivative to a sophisticated tool for chiral resolution and asymmetric synthesis is a testament to the continuous evolution of chemical sciences. For researchers and drug development professionals, a thorough understanding of its history, properties, and applications is key to unlocking its full potential in the creation of novel, enantiomerically pure molecules that can shape the future of medicine and materials science.

References

-

Cruickshank, P. A., & Sheehan, J. C. (1964). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry, 36(6), 1191-1197. [Link][2]

-

Darbre, A., & Blau, K. (1965). GAS CHROMATOGRAPHY OF VOLATILE AMINO ACID DERIVATIVES. I. ALANINE, GLYCINE, VALINE, LEUCINE, ISOLEUCINE, SERINE AND THREONINE. Journal of Chromatography A, 17, 31-49. [Link][3]

-

Weygand, F., & Geiger, R. (1955). N-Trifluoracetylierungen von Aminosäuren und Peptiden mit Trifluoressigsäure-phenylester. Chemische Berichte, 88(5), 645-649. [Link][1]

-

Zomzely, C., Marco, G., & Emery, E. (1962). Gas Chromatography of the n-Butyl-N-Trifluoroacetyl Derivatives of Amino Acids. Analytical Chemistry, 34(11), 1414-1417. [Link][4]

-

Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link][5]

-

Gehrke, C. W., Lamkin, W. M., Stalling, D. L., & Shahrokhi, F. (1965). QUANTITATIVE GAS CHROMATOGRAPHY OF AMINO ACIDS. Biochemical and Biophysical Research Communications, 19(4), 328-334. [Link][3]

-

Gehrke, C. W., & Takeda, H. (1973). Gas-liquid chromatographic studies of N-trifluoroacetyl n-butyl esters of amino acids. I. The role of the stationary phase. Journal of Chromatography A, 76(1), 63-75. [Link]

-